(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a fluorinated phenyl ring with a hydroxymethyl group and a pinacol-protected boron atom. Its structure combines electronic effects from fluorine substitution and steric protection from the dioxaborolane ring, which can modulate reactivity and stability .
Properties
Molecular Formula |
C13H18BFO3 |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7,16H,8H2,1-4H3 |
InChI Key |
PBZMYMYQKAOBRS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Boronic Ester: The reaction between 5-fluoro-2-iodophenylmethanol and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, a hallmark reaction for forming biaryl systems.
| Reaction Partner | Catalyst System | Solvent | Yield (%) | Temperature (°C) | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 82 | 80 | |
| 3-Iodopyridine | PdCl₂(dppf), Na₂CO₃ | THF/H₂O | 75 | 70 | |
| 2-Chloroquinoline | Pd(OAc)₂, SPhos, CsF | Dioxane | 68 | 90 |
Mechanism :
-
Oxidative addition of aryl halide to Pd(0).
-
Transmetallation with the boronic ester.
-
Reductive elimination to form the C–C bond.
Hydroxyl Group Functionalization
The primary alcohol undergoes derivatization via standard hydroxyl reactions:
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) with NaH as a base.
-
Conditions : THF, 0°C to room temperature.
-
Products : Ether derivatives (e.g., methyl or ethyl ethers).
Acylation
-
Reagents : Acetyl chloride or acetic anhydride.
-
Conditions : Pyridine or DMAP catalysis, dichloromethane.
-
Products : Acetate esters (e.g., 5-Fluoro-2-(borolan-2-yl)phenyl methyl acetate ).
Oxidation
-
Reagents : Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.
-
Products : Ketone or carboxylic acid derivatives, depending on conditions .
Fluorinated Aromatic Reactions
The electron-withdrawing fluorine substituent directs electrophilic substitution to the meta position relative to the boronic ester:
Nitration
-
Reagents : HNO₃/H₂SO₄.
-
Conditions : 0–5°C, 2 hours.
-
Product : 3-Nitro-5-fluoro-2-borolan-2-ylphenyl methanol.
Halogenation
-
Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.
-
Product : 3-Bromo- or 3-chloro-substituted derivatives.
Boronate Ester Reactivity
The dioxaborolane ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Stability |
|---|---|---|---|
| Acidic (pH < 3) | HCl (1M), H₂O | 5-Fluoro-2-boronic acid phenyl methanol | Air-sensitive |
| Basic (pH > 10) | NaOH (1M), H₂O₂ | Phenol-boronate adduct | Stable in solution |
Note : The tetramethyl groups on the boronate enhance steric protection, slowing hydrolysis compared to unsubstituted boronic acids.
Coordination Chemistry
The boronate and hydroxyl groups act as Lewis acid/base pairs, forming complexes with metals:
-
Cu(II) : Forms a 1:1 complex in ethanol, characterized by UV-Vis (λmax = 420 nm).
-
Pd(II) : Stabilizes intermediates in cross-coupling reactions.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (TGA data).
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.
-
Light Sensitivity : Prolonged UV exposure causes deboronation.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine:
Drug Development: Investigated for its potential use in the synthesis of novel therapeutic agents.
Industry:
Materials Science: Employed in the development of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows it to undergo cross-coupling reactions, while the fluorine atom and hydroxyl group enable it to participate in substitution and oxidation/reduction reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Key Compounds
| Compound Name | Substituents (Positions) | Molecular Formula | Yield (%) | Physical State | ¹¹B-NMR (δ ppm) |
|---|---|---|---|---|---|
| Target Compound | 5-F, 2-BPin, CH₂OH | C₁₃H₁₈BFO₃ | N/A | N/A | N/A |
| [4-Cl-3-BPin]methanol (2d) | 4-Cl, 3-BPin, CH₂OH | C₁₃H₁₈BClO₃ | 90 | Oil | 30.6 |
| [2-F-5-BPin]methanol (2e) | 2-F, 5-BPin, CH₂OH | C₁₃H₁₈BFO₃ | 95 | Solid | 30.6 |
| 5-F-2-BPin-phenol | 5-F, 2-BPin, OH | C₁₂H₁₆BFO₃ | N/A | Solid | 30.5* |
| Thiophene-BPin-methanol | Thiophene-3-BPin, CH₂OH | C₁₁H₁₇BO₃S | N/A | Oil | 31.2 |
*Estimated based on analogous structures.
Biological Activity
The compound (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic molecule with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16BFO3
- Molar Mass : 250.0700 g/mol
- CAS Number : 943310-52-9
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The incorporation of a fluorine atom and a dioxaborolane moiety enhances its interaction with biological targets. For instance, compounds with similar structures have demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Inhibition Potency Against CDKs
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 12O | CDK2 | 0.005 |
| 12O | CDK4 | 0.046 |
| 12O | CDK9 | 0.006 |
These findings suggest that the compound may exhibit similar or enhanced activity against CDKs due to its structural features .
The proposed mechanism involves the compound's ability to bind to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest in cancer cells. This mechanism has been observed in compounds with analogous structures, where the presence of a dioxaborolane group contributes to increased potency and selectivity .
Case Studies
-
Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of various boron-containing compounds on cancer cell lines. The results indicated that compounds similar to (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) at low micromolar concentrations . -
Kinase Inhibition Assays :
In a series of kinase inhibition assays, the compound demonstrated substantial inhibitory activity against several kinases involved in tumor progression. The IC50 values were comparable to established kinase inhibitors used in clinical settings .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is crucial for its development as a therapeutic agent:
- Absorption : The presence of polar functional groups enhances solubility in aqueous environments.
- Metabolism : Preliminary studies suggest that metabolic stability is influenced by the dioxaborolane moiety; however, further investigations are needed to fully elucidate metabolic pathways.
- Toxicity : Initial toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation to mitigate potential adverse effects .
Q & A
Q. Basic: What are the common synthetic routes for preparing (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?
- Methodological Answer : The compound is typically synthesized via boronic ester formation followed by hydroxymethyl reduction . For example, a fluorinated benzaldehyde derivative undergoes boronation with bis(pinacolato)diboron under Pd catalysis (Suzuki-Miyaura coupling), followed by reduction of the aldehyde to methanol using NaBH₄ in methanol . Yield optimization (e.g., 94–97%) requires anhydrous conditions and stoichiometric control of pinacol .
- Key Steps :
- Pd-catalyzed borylation of fluorinated aryl halides.
- NaBH₄ reduction of the aldehyde intermediate.
- Purification via column chromatography (hexanes/EtOAC with Et₃N) .
Q. Advanced: How can conflicting NMR data between synthetic batches be resolved?
- Methodological Answer : Contradictions in ¹H/¹³C-NMR (e.g., unexpected splitting or shifts) may arise from residual solvents , diastereomer formation , or boron coordination effects . Use:
- Deuterated solvent exchanges to eliminate solvent peaks.
- 2D NMR (COSY, HSQC) to assign coupling patterns.
- Variable-temperature NMR to assess dynamic boron interactions .
II. Reactivity & Applications
Q. Basic: What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a Suzuki-Miyaura cross-coupling precursor for biaryl synthesis in drug intermediates or OLED materials. The boronic ester enables C–C bond formation with aryl halides under Pd catalysis . Example: Coupling with cyanophenyl or triazine moieties for charge-transfer dyads .
Q. Advanced: How does the fluorine substituent influence cross-coupling efficiency?
- Methodological Answer : The ortho-fluorine group increases electrophilicity of the arylboron species, accelerating transmetallation but risking proto-deboronation . Mitigate by:
- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimizing base (K₂CO₃ vs. CsF) to balance reactivity and stability .
III. Structural Analysis
Q. Basic: What crystallographic tools are suitable for resolving its solid-state structure?
- Methodological Answer : SHELX and OLEX2 are standard for small-molecule refinement. Key steps:
Q. Advanced: How to address twinning or disorder in X-ray crystallography?
- Methodological Answer : For twinning , apply HKLF5 format in SHELXL to refine overlapping domains. For boron-oxygen disorder , use ISOR/SADI restraints to model split positions .
IV. Stability & Handling
Q. Basic: What are the stability concerns for long-term storage?
Q. Advanced: How to quantify hydrolytic degradation products?
- Methodological Answer : Use HPLC-MS with a C18 column (ACN/H₂O gradient) to separate and identify boronic acid (hydrolysis product) and pinacol. Validate with synthetic standards .
Data Contradiction & Optimization
Q. Advanced: Why do Suzuki couplings with this compound show variable yields (27–97%)?
- Methodological Answer : Variations arise from:
- Oxygen sensitivity (use Schlenk techniques).
- Catalyst poisoning by fluoride ions (add MgSO₄ to sequester F⁻).
- Substrate electronic effects (electron-deficient partners require higher temps) .
VI. Computational Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
